![molecular formula C17H15FN2O3S B2509190 N-(3-fluorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898462-76-5](/img/structure/B2509190.png)
N-(3-fluorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves the amidation reaction . For instance, “3-bromo-N-(3-fluorophenyl)benzenesulfonamide” is synthesized by the amidation reaction . Another study reported the synthesis of 20 novel fluorine-containing quinoline and pyrimido[4,5-b]quinoline derivatives bearing a sulfonamide moiety .Molecular Structure Analysis
The molecular structure of similar compounds is often confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies . The single crystal of the compound is analyzed by X-ray diffraction and the conformational analysis is performed . Density functional theory (DFT) is used to further calculate the molecular structure, and the results are consistent with the X-ray diffraction results .Chemical Reactions Analysis
Chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects . Quinolines are also known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are often analyzed using density functional theory (DFT), which is used to calculate and analyze the electrostatic potential and the frontier molecular orbital of the molecule . Vibrational frequencies are also analyzed, revealing some physicochemical properties of the compound .Scientific Research Applications
Medicinal Chemistry and Drug Discovery
Quinolines serve as essential scaffolds for drug development. Their versatile chemical structure allows for modifications that can enhance biological activity. In particular, the pyranoquinoline ring system, present in our compound, has attracted attention. Researchers explore derivatives of this scaffold to design novel drugs targeting various diseases. Potential applications include antiviral, anticancer, and antibacterial agents. Further studies are needed to uncover specific mechanisms and optimize drug candidates .
Synthetic Organic Chemistry
Quinolines play a pivotal role in synthetic organic chemistry. Researchers employ various protocols to synthesize quinoline derivatives. Classical methods such as the Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad-Limpach reactions have been used historically. Additionally, transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions offer greener alternatives for constructing and functionalizing quinoline scaffolds. These synthetic pathways contribute to the development of diverse chemical libraries .
Industrial Applications
Quinolines find applications beyond medicinal chemistry. They are used in the synthesis of dyes, agrochemicals, and other industrial products. The ability to modify the quinoline scaffold allows tailoring of properties for specific applications. For instance, quinoline-based dyes exhibit vivid colors and excellent lightfastness. Researchers continue to explore novel quinoline derivatives for industrial purposes .
Conclusion
“N-(3-fluorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide” represents a fascinating compound with multifaceted applications. Its synthesis, modification, and biological evaluation continue to intrigue researchers across disciplines. As we uncover more about its properties, we may unlock novel therapeutic avenues and industrial innovations . If you have any further questions or need additional details, feel free to ask!
Mechanism of Action
The mechanism of action for similar compounds often involves the inhibition of carbonic anhydrase (CA) isozymes . Aryl/heteroaryl sulfonamides may act as antitumor agents through a variety of mechanisms such as cell cycle perturbation in the G1 phase, disruption of microtubule assembly, angiogenesis inhibition, and functional suppression of the transcriptional activator NF-Y .
Future Directions
Quinolines and their derivatives have been found to have a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . Therefore, the development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives represents an urgent challenge . There is a need to discover novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects .
properties
IUPAC Name |
N-(3-fluorophenyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O3S/c18-13-2-1-3-14(10-13)19-24(22,23)15-8-11-4-5-16(21)20-7-6-12(9-15)17(11)20/h1-3,8-10,19H,4-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQSJHOMKTONLBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.